4-methyl-2-(methylsulfanyl)-6-(prop-2-yn-1-yloxy)pyrimidine
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Overview
Description
4-methyl-2-(methylsulfanyl)-6-(prop-2-yn-1-yloxy)pyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with a methyl group, a methylsulfanyl group, and a prop-2-yn-1-yloxy group
Preparation Methods
The synthesis of 4-methyl-2-(methylsulfanyl)-6-(prop-2-yn-1-yloxy)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate precursors such as β-diketones with amidines under acidic or basic conditions.
Introduction of the methylsulfanyl group: This step often involves the nucleophilic substitution of a halogenated pyrimidine derivative with a thiol reagent.
Attachment of the prop-2-yn-1-yloxy group: This can be accomplished via an etherification reaction, where the hydroxyl group of a propargyl alcohol reacts with a halogenated pyrimidine derivative in the presence of a base.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on cost-effectiveness, yield, and purity.
Chemical Reactions Analysis
4-methyl-2-(methylsulfanyl)-6-(prop-2-yn-1-yloxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions to yield dihydropyrimidine derivatives.
Substitution: The prop-2-yn-1-yloxy group can participate in nucleophilic substitution reactions, where the alkyne moiety can be targeted by nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include bases like sodium hydride for etherification, oxidizing agents for oxidation reactions, and palladium catalysts for hydrogenation.
Scientific Research Applications
4-methyl-2-(methylsulfanyl)-6-(prop-2-yn-1-yloxy)pyrimidine has several scientific research applications:
Medicinal Chemistry: It can serve as a scaffold for the development of pharmaceutical agents, particularly those targeting enzymes or receptors involved in various diseases.
Materials Science: The compound’s unique structural features make it a candidate for the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biochemical pathways and molecular interactions due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism by which 4-methyl-2-(methylsulfanyl)-6-(prop-2-yn-1-yloxy)pyrimidine exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary but often include key proteins in disease-related pathways.
Comparison with Similar Compounds
Similar compounds to 4-methyl-2-(methylsulfanyl)-6-(prop-2-yn-1-yloxy)pyrimidine include other pyrimidine derivatives with different substituents. For example:
4-methyl-2-(methylsulfanyl)-6-(prop-2-yn-1-yloxy)benzene: This compound has a benzene ring instead of a pyrimidine ring, which can result in different chemical properties and reactivity.
1-methoxy-4-(1-propyn-1-yl)benzene: This compound features a methoxy group and a propynyl group on a benzene ring, offering a different electronic environment compared to the pyrimidine derivative.
The uniqueness of this compound lies in its specific combination of substituents on the pyrimidine ring, which can confer distinct chemical and biological properties.
Properties
CAS No. |
2407717-86-4 |
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Molecular Formula |
C9H10N2OS |
Molecular Weight |
194.3 |
Purity |
95 |
Origin of Product |
United States |
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